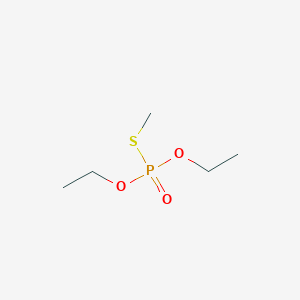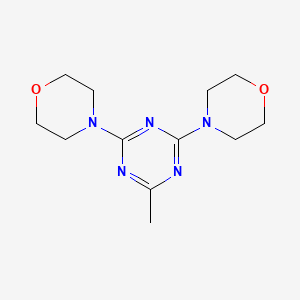
(Aa-utp)sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Aa-utp)sodium salt, also known as aminoallyl-uridine-5’-triphosphate sodium salt, is a modified nucleotide used in various biochemical and molecular biology applications. It is a derivative of uridine triphosphate (UTP) where an aminoallyl group is attached to the uridine base. This modification allows for the incorporation of reactive groups, making it useful for labeling and detection purposes in nucleic acid research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Aa-utp)sodium salt typically involves the chemical modification of uridine triphosphate. The aminoallyl group is introduced through a series of chemical reactions, often involving the use of protective groups to ensure selective modification. The reaction conditions usually require controlled pH, temperature, and the presence of specific catalysts to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure consistency and quality. The final product is often lyophilized to obtain a stable powder form suitable for storage and distribution .
Analyse Des Réactions Chimiques
Types of Reactions
(Aa-utp)sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The aminoallyl group can participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the uridine base and the triphosphate moiety.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide and sodium borohydride are used for redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield labeled nucleotides, while redox reactions can result in modified uridine derivatives .
Applications De Recherche Scientifique
(Aa-utp)sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in the study of RNA synthesis and function, as well as in the development of RNA-based therapeutics.
Medicine: Utilized in diagnostic assays and as a tool for studying gene expression and regulation.
Industry: Applied in the production of labeled nucleotides for use in various biochemical assays and research tools
Mécanisme D'action
The mechanism of action of (Aa-utp)sodium salt involves its incorporation into nucleic acids during synthesis. The aminoallyl group provides a reactive site for further chemical modifications, allowing for the attachment of labels or other functional groups. This enables the detection and analysis of nucleic acids in various experimental settings. The molecular targets include RNA polymerases and other enzymes involved in nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoallyl-ATP: Similar to (Aa-utp)sodium salt but with an adenosine base.
Aminoallyl-CTP: Contains a cytidine base instead of uridine.
Aminoallyl-GTP: Features a guanosine base.
Uniqueness
What sets this compound apart from these similar compounds is its specific use in RNA-related applications due to the uridine base. This makes it particularly valuable in studies involving RNA synthesis, function, and regulation .
Propriétés
Formule moléculaire |
C12H22N3O15P3 |
|---|---|
Poids moléculaire |
541.24 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-2-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H22N3O15P3/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,3,6-9,11,16-17H,2,4-5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/b3-1+/t6?,7-,8-,9-,11-/m1/s1 |
Clé InChI |
FNUMKYYYDLGIOO-LJVIUUKQSA-N |
SMILES isomérique |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C/C=C/N |
SMILES canonique |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)CC=CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride](/img/structure/B13754379.png)






![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)



![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)

